N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a pyrimidinone derivative characterized by a thioether linkage, a 4-ethoxybenzamide group, and a benzodioxol substituent. The compound’s design integrates both electron-rich (benzodioxol) and lipophilic (ethoxybenzamide) moieties, which may enhance binding specificity and metabolic stability .
Properties
CAS No. |
888417-80-9 |
|---|---|
Molecular Formula |
C22H21N5O6S |
Molecular Weight |
483.5 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C22H21N5O6S/c1-2-31-14-6-3-12(4-7-14)20(29)25-18-19(23)26-22(27-21(18)30)34-10-17(28)24-13-5-8-15-16(9-13)33-11-32-15/h3-9H,2,10-11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
PHUUVJOOLVMBOQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple functional groups, including amine, dioxole, and pyrimidine derivatives, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O5S |
| Molecular Weight | 457.4 g/mol |
| CAS Number | 872597-24-5 |
| Key Functional Groups | Amine, Dioxole, Pyrimidine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical cellular processes. The compound may influence pathways that regulate cell growth and apoptosis.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit promising anticancer activities. For instance, the incorporation of pyrimidine derivatives is known to enhance cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of pyrimidines can inhibit cell proliferation and induce apoptosis in cancer cells. The specific interactions of N-(4-amino...) with cancer cell signaling pathways remain an area for further exploration.
Antibacterial Activity
Five-membered heterocycles like pyrimidines are essential components in the design of antibacterial agents. The unique structure of N-(4-amino...) suggests potential antibacterial properties due to its ability to interact with bacterial enzymes or disrupt cellular functions. The compound's efficacy against specific bacterial strains needs to be established through in vitro studies.
Case Studies
- Study on Anticancer Activity :
-
Synthesis and Characterization :
- The synthesis of N-(4-amino...) involves multiple steps starting from benzo[d][1,3]dioxole and pyrimidine precursors. The synthetic route emphasizes the importance of optimizing reaction conditions to enhance yield and purity .
Research Findings
Recent literature highlights several key findings related to the biological activity of compounds similar to N-(4-amino...):
- Anticancer Mechanisms : Compounds featuring similar structural characteristics have been shown to induce apoptosis in cancer cells via mitochondrial pathways .
- Pharmacokinetic Properties : Studies suggest that modifications in the molecular structure can significantly affect the pharmacokinetic profiles of these compounds, impacting their bioavailability and therapeutic efficacy .
Comparison with Similar Compounds
Compounds from Scheme 1 (Journal of Applied Pharmaceutical Science, 2019)
- Core Structure : Features a thiophen-2-yl group and substituted benzohydrazides.
- Key Contrasts : The thiophene ring introduces sulfur-based electronic effects distinct from benzodioxol. Hydrazide linkages (vs. thioether in the target compound) may influence hydrolytic stability and hydrogen-bonding capacity .
Heterocyclic Analogues with Divergent Core Structures
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives
- Core Modification: Incorporates a benzo[b][1,4]oxazin-3(4H)-one ring instead of the pyrimidinone-thioether system.
N-(1-{(2R,4S,5S)-5-[Bis-(4-methoxy-phenyl)-phenyl-methylsulfanylmethyl]-4-hydroxy-tetrahydro-furan-2-yl}-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide (Compound 38)
- Structural Complexity : Contains a tetrahydrofuran ring and bis(4-methoxyphenyl) groups.
- Functional Impact : The furan ring enhances rigidity, while methoxy groups may increase metabolic resistance compared to ethoxybenzamide .
Compounds with Antimicrobial and Antitumor Moieties
N-Heteroimmine-1,2,3-dithiazoles
3,1-Benzothiazin-4-ones and 4-Alkoxyquinazolin-2-carbonitriles
- Key Features: Benzothiazinone cores with nitrile or alkoxy substituents.
Data Table: Structural and Functional Comparison
| Compound Name / Class | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrimidinone-thioether | 4-ethoxybenzamide, benzodioxol | ~497.5 (estimated) | High lipophilicity, metabolic stability |
| CAS 868226-99-7 | Pyrimidinone-thioether | 3,4-dimethoxybenzamide, ethylphenyl | 483.5 | Improved solubility, reduced steric bulk |
| Scheme 1 Derivatives (2019) | Pyrimidine-hydrazide | Thiophen-2-yl, benzohydrazide | ~450–500 | Sulfur-mediated electronic effects |
| Benzo[b][1,4]oxazin-3(4H)-one Derivatives | Benzooxazinone-pyrimidine | Substituted phenyl | ~400–450 | Enhanced π-π stacking potential |
| N-Heteroimmine-1,2,3-dithiazoles | Dithiazole | Cyano, aryl | ~300–400 | Antimicrobial/antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
